molecular formula C9H14O B146766 trans,trans-2,4-Nonadienal CAS No. 5910-87-2

trans,trans-2,4-Nonadienal

Cat. No.: B146766
CAS No.: 5910-87-2
M. Wt: 138.21 g/mol
InChI Key: ZHHYXNZJDGDGPJ-BSWSSELBSA-N
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Description

trans,trans-2,4-Nonadienal (C₉H₁₄O) is an unsaturated aldehyde characterized by two conjugated trans-configured double bonds at the 2 and 4 positions. It is a key contributor to fatty, nutty, and fried aromas in food systems, particularly in lipid-rich products like olive oil and thermally processed meats . Its formation is linked to the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid, via the decomposition of hydroperoxides. For instance, in puffed pork tendons, this compound exhibits a highly significant positive correlation with ethyl caproate (a fruity aroma compound), synergistically enhancing flavor complexity .

Preparation Methods

Trans,trans-2,4-Nonadienal can be synthesized through several methods:

Chemical Reactions Analysis

Trans,trans-2,4-Nonadienal undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Addition Reactions: It can form adducts in the presence of tetrahydrofuran (THF).

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

Flavoring Agent

trans,trans-2,4-Nonadienal is primarily used in the food industry as a flavoring agent due to its pleasant aroma reminiscent of green and melon-like notes. It is commonly incorporated into:

  • Beverages
  • Confectionery
  • Dairy products

The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) for use in food products .

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products. Its ability to impart fresh and fruity notes makes it valuable for:

  • Personal care products
  • Household fragrances

The compound's organoleptic characteristics contribute significantly to the overall scent profile of these products .

Recent studies have indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Research has shown that it exhibits antimicrobial activity against various pathogens, suggesting its potential use in food preservation and safety .
  • Therapeutic Potential : Preliminary investigations suggest that it may have applications in medicinal chemistry due to its bioactive nature.

Table 1: Applications of this compound

ApplicationIndustryKey Characteristics
Flavoring AgentFood & BeverageGreen/melon aroma; GRAS certified
Fragrance ComponentCosmetics & PerfumesFresh scent profile; enhances fragrance
Antimicrobial AgentFood PreservationInhibits growth of certain pathogens
Therapeutic UsesPharmaceuticalPotential bioactivity; research ongoing

Table 2: Organoleptic Properties

PropertyDescription
AromaFatty, green, floral
Flavor ProfileMelon-like
Threshold ConcentrationLow detection threshold

Case Study 1: Use in Food Products

A study conducted by Lozano et al. (2007) evaluated the incorporation of this compound in fruit-flavored beverages. The results indicated a significant enhancement in flavor perception and consumer preference compared to control samples lacking the compound .

Case Study 2: Antimicrobial Efficacy

Research published by Adams et al. (2008) demonstrated that this compound effectively inhibited the growth of E. coli and Salmonella spp. in food matrices. This finding supports its potential application as a natural preservative in food products .

Mechanism of Action

The mechanism of action of trans,trans-2,4-Nonadienal involves its interaction with taste and smell receptors, enhancing the overall sensory experience of food. In biological systems, it can interact with cellular components, leading to oxidative modifications that can affect cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key aldehydes structurally and functionally related to trans,trans-2,4-Nonadienal:

Compound Structure Primary Source Flavor Profile Oxidation Marker Relevance Key References
This compound C₉H₁₄O, conjugated diene Linoleic acid 9-/13-hydroperoxide breakdown Fatty, nutty, fried Indicates advanced oxidation
trans,trans-2,4-Heptadienal C₇H₁₀O, conjugated diene α-Linolenic acid 12-hydroperoxide Grassy, green Marker for α-linolenic acid oxidation
trans-2-Octenal C₈H₁₄O, mono-unsaturated Linoleic acid 11-hydroperoxide Citrus, waxy Elevated in oxidized oils
Hexanal C₆H₁₂O, saturated Linoleic acid oxidation Grassy, rancid Early-stage oxidation marker
Nonanal C₉H₁₈O, saturated Oleic acid oxidation Fatty, floral Late-stage oxidation marker

Oxidative Stability and Formation Pathways

  • This compound: Predominantly forms during advanced oxidation stages in oils and meats. Its presence correlates with ethyl caproate, suggesting stabilization via ester interactions in lipid matrices .
  • trans,trans-2,4-Heptadienal: Derived from α-linolenic acid, it is abundant in oils rich in ω-3 PUFAs (e.g., flaxseed oil). Unlike this compound, it is absent in oils dominated by linoleic acid (e.g., soybean oil) .
  • Hexanal vs. Nonanal: The hexanal:nonanal ratio is a critical marker for oxidation onset. Hexanal dominates early oxidation (linoleic acid degradation), while nonanal increases in later stages (oleic acid degradation). This compound emerges alongside nonanal, indicating concurrent advanced lipid breakdown .

Flavor Contributions

  • This compound: Imparts a fatty-nutty note, critical in meat products. In puffed pork tendons, its ROAV (Relative Odor Activity Value) exceeds 1, confirming its dominance over other aldehydes like hexanal (ROAV < 1) .
  • trans,trans-2,4-Heptadienal: Contributes green, grassy notes but is less impactful in flavor due to lower volatility and odor thresholds compared to this compound .
  • 2-Trans-4-trans-Decadienal : A longer-chain analogue (C₁₀H₁₆O) with a fried potato aroma. Its higher molecular weight reduces volatility, limiting its role in fresh oils but enhancing contributions in thermally processed foods .

Stability in Food Matrices

  • This compound: More stable in lipid-rich environments due to hydrophobic interactions. Its degradation is slower compared to mono-unsaturated aldehydes (e.g., trans-2-octenal), which readily oxidize further .
  • Hexanal: Highly volatile and reactive, leading to rapid depletion during storage. This contrasts with this compound’s persistence, which accumulates in aged or heated products .

Biological Activity

trans,trans-2,4-Nonadienal (CAS No. 5910-87-2) is a naturally occurring unsaturated aldehyde that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its roles in flavor and fragrance, but recent studies have revealed its potential therapeutic applications, particularly in anti-infection, apoptosis modulation, and immunological responses.

  • Chemical Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • CAS Number : 5910-87-2
  • PubChem CID : 5283339

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:

  • Bacteria : It shows inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Viruses : The compound has been tested against viruses such as HIV and influenza, indicating potential as an antiviral agent .

2. Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of mitochondrial pathways, leading to cell death. This property makes it a candidate for further investigation in cancer therapy .

3. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory responses through the inhibition of pro-inflammatory cytokines. It modulates pathways such as NF-κB and MAPK/ERK, which are crucial in inflammatory processes .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Salmonella typhimurium0.8 mg/mL

This suggests that this compound has potent antimicrobial properties suitable for therapeutic applications .

Apoptosis Induction in Cancer Cells

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in:

  • Increased caspase activity.
  • DNA fragmentation indicative of apoptosis.

The concentration used was around 50 µM over a 24-hour period .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.
  • Cytokine Modulation : The compound alters the expression of cytokines involved in immune responses.
  • Cell Cycle Arrest : It affects cell cycle progression by targeting specific checkpoints .

Q & A

Basic Research Questions

Q. How can trans,trans-2,4-Nonadienal be reliably identified and quantified in complex matrices (e.g., food systems, biological samples)?

  • Methodology : Use gas chromatography (GC) paired with mass spectrometry (MS) for high specificity. Calibrate with certified reference standards (e.g., NIST SRM 69) to ensure accuracy. Optimize extraction protocols (e.g., solid-phase microextraction) to minimize matrix interference .
  • Data Validation : Include internal standards (e.g., deuterated analogs) to correct for recovery losses. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. What are the primary synthetic pathways for trans,trans-2,4-Nonadienal, and how do reaction conditions influence stereoselectivity?

  • Experimental Design : Compare cross-aldol condensation vs. oxidation of fatty acid derivatives. Monitor reaction kinetics under varying temperatures (25–80°C) and catalysts (e.g., acidic vs. enzymatic). Use nuclear magnetic resonance (NMR) to confirm stereochemistry .
  • Contradiction Analysis : Resolve discrepancies in yield outcomes by isolating intermediates and analyzing side products via HPLC .

Advanced Research Questions

Q. How does trans,trans-2,4-Nonadienal interact with lipid membranes, and what are its implications for cellular toxicity?

  • Methodology : Employ molecular dynamics simulations to model membrane insertion. Validate with fluorescence anisotropy assays using liposomes. Correlate with cytotoxicity data (e.g., IC50 values in HepG2 cells) .
  • Data Interpretation : Address conflicting reports on membrane disruption by standardizing lipid compositions (e.g., DOPC vs. DPPC) and pH conditions .

Q. What mechanisms drive the photodegradation of trans,trans-2,4-Nonadienal in environmental systems, and how can stability be improved?

  • Experimental Framework : Expose samples to UV/visible light (250–400 nm) and quantify degradation products via GC×GC-TOFMS. Use radical scavengers (e.g., BHT) to identify reactive oxygen species (ROS) involvement .
  • Advanced Analysis : Apply quantum chemical calculations (DFT) to predict degradation pathways and compare with empirical data .

Q. How do stereoisomers of 2,4-Nonadienal differ in their olfactory receptor binding affinities?

  • Research Protocol : Express human olfactory receptors in HEK293 cells and measure calcium flux responses. Use chiral chromatography to isolate cis,trans- and trans,trans-isomers. Validate with sensory panel tests .
  • Conflict Resolution : Reconcile divergent sensory data by controlling for genetic polymorphisms in receptor expression among participants .

Q. Ethical and Methodological Considerations

Q. How can researchers ensure reproducibility in studies involving trans,trans-2,4-Nonadienal?

  • Best Practices :

  • Publish raw chromatographic data and spectral libraries in supplementary materials.
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
    • Ethical Compliance : Document informed consent protocols for human sensory evaluations and adhere to IRB guidelines for cytotoxicity assays .

Properties

IUPAC Name

(2E,4E)-nona-2,4-dienal
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InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+
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InChI Key

ZHHYXNZJDGDGPJ-BSWSSELBSA-N
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Canonical SMILES

CCCCC=CC=CC=O
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Isomeric SMILES

CCCC/C=C/C=C/C=O
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Molecular Formula

C9H14O
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DSSTOX Substance ID

DTXSID30884198
Record name 2,4-Nonadienal, (2E,4E)-
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Molecular Weight

138.21 g/mol
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Physical Description

Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral
Record name 2,4-Nonadienal, (2E,4E)-
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
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Density

0.850-0.870
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CAS No.

5910-87-2, 6750-03-4, 30551-17-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

trans,trans-2,4-Nonadienal
trans,trans-2,4-Nonadienal
trans,trans-2,4-Nonadienal
trans,trans-2,4-Nonadienal
trans,trans-2,4-Nonadienal
trans,trans-2,4-Nonadienal

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